A Comprehensive Guide to the Synthesis and Characterization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
A Comprehensive Guide to the Synthesis and Characterization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
Abstract
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (C₈H₅KN₂O₅). This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, notably as a precursor for benzimidazole PARP inhibitors.[1] The guide begins with an overview of the compound's significance, followed by a detailed, step-by-step synthesis methodology, including the causal reasoning behind experimental choices. A robust characterization framework is presented, employing spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to validate the structure and purity of the synthesized product. This document is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights and self-validating protocols to ensure reproducibility and scientific integrity.
Introduction
Chemical Identity and Significance
2-(Aminocarbonyl)-3-nitrobenzoic acid, also known as 3-Nitrophthalamic acid, is an aromatic compound featuring a benzoic acid backbone substituted with both a carboxamide (aminocarbonyl) and a nitro group.[2] The strategic placement of these functional groups makes it a versatile building block in medicinal chemistry. The corresponding potassium salt offers advantages in terms of stability, handling, and solubility in certain solvent systems.
The presence of the carboxylic acid, amide, and nitro functionalities allows for a wide range of subsequent chemical transformations, including reduction of the nitro group to an amine, esterification of the carboxylic acid, or further derivatization of the amide.[3][4] These properties make it a valuable intermediate for constructing complex heterocyclic frameworks common in modern pharmaceuticals.[3]
Physicochemical Properties
A summary of the key physicochemical properties of the parent acid and its potassium salt is provided below for reference.
| Property | 2-(Aminocarbonyl)-3-nitrobenzoic Acid | 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt |
| Molecular Formula | C₈H₆N₂O₅ | C₈H₅KN₂O₅ |
| Molecular Weight | 210.14 g/mol [2] | 248.25 g/mol |
| CAS Number | 77326-45-5[2] | 943522-94-9[1] |
| Appearance | Expected to be a solid | Expected to be a solid |
| Melting Point | 153-155 °C[5] | Not available |
| Synonyms | 3-Nitrophthalamic acid, 2-Carboxy-6-nitrobenzamide[2] | Potassium 2-carbamoyl-3-nitrobenzoate[1] |
Synthesis and Mechanistic Rationale
The synthesis of the target potassium salt is a two-step process. The first step involves the regioselective mono-amidation of 3-nitrophthalic anhydride to form the free acid, followed by a straightforward acid-base neutralization to yield the potassium salt.
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of 2-(Aminocarbonyl)-3-nitrobenzoic Acid
Causality and Experimental Choices: The synthesis begins with the nucleophilic acyl substitution of 3-nitrophthalic anhydride. Aqueous ammonia is used as the nitrogen source. The reaction proceeds via a nucleophilic attack of the ammonia on one of the anhydride's carbonyl carbons.[6] The electron-withdrawing nature of the nitro group deactivates the adjacent carbonyl group (at position 3), making the carbonyl at position 2 the more electrophilic and thus the preferred site of attack. This regioselectivity is crucial for obtaining the desired isomer. The reaction is typically performed at or below room temperature to control the exotherm and prevent the potential hydrolysis of the second amide bond, which would lead to the dicarboxylic acid.
Detailed Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-nitrophthalic anhydride (10.0 g, 51.8 mmol) in 50 mL of deionized water.
-
Ammonia Addition: Cool the suspension to 0-5 °C in an ice-water bath. Add 28-30% aqueous ammonia solution (~7.0 mL, ~1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The suspension should gradually become a clear, homogeneous solution.
-
Acidification and Precipitation: Cool the reaction mixture again in an ice bath. Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (~6 M). A white or pale-yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Step 2: Formation of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
Causality and Experimental Choices: This step is a classic acid-base neutralization.[7] The carboxylic acid proton is the most acidic proton in the molecule and readily reacts with a base. Potassium hydroxide (KOH) is the logical choice for forming the potassium salt. An alcoholic solvent like ethanol is used as the reaction medium because the free acid has good solubility in it, while the resulting potassium salt is significantly less soluble, allowing it to precipitate out of the solution upon formation. This provides a simple and efficient method of purification. Using a stoichiometric amount of KOH is critical to ensure complete conversion without introducing excess base into the final product.
Detailed Experimental Protocol:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the dried 2-(Aminocarbonyl)-3-nitrobenzoic acid (from Step 1, e.g., 10.0 g, 47.6 mmol) in 100 mL of ethanol with gentle warming if necessary.
-
Base Preparation: In a separate beaker, prepare a solution of potassium hydroxide (2.67 g, 47.6 mmol, 1.0 equivalent) in 20 mL of ethanol.
-
Salt Formation: Slowly add the ethanolic KOH solution to the stirring solution of the acid at room temperature. A precipitate should begin to form immediately.
-
Precipitation and Isolation: Stir the resulting slurry for 1 hour at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting material.
-
Drying: Dry the final product, 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt, in a vacuum oven at 70-80 °C to a constant weight.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized potassium salt, a suite of analytical techniques must be employed. The data presented below are the expected results based on the compound's structure and established spectroscopic principles.
Caption: Logical relationship of analytical techniques for product validation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of the parent acid is particularly informative. The formation of the potassium salt is confirmed by the disappearance of the broad carboxylic acid O-H stretch and a shift in the carboxyl C=O frequency.
Expected IR Spectral Features of 2-(Aminocarbonyl)-3-nitrobenzoic Acid:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3400 - 3200 | Amide (N-H) | Stretch | Two moderate, sharp bands |
| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Very broad, strong band[8][9] |
| 1720 - 1680 | Carboxylic Acid (C=O) | Stretch | Strong, sharp peak[8][10] |
| 1660 - 1630 | Amide (C=O) | Stretch (Amide I) | Strong, sharp peak |
| ~1550 | Nitro (N-O) | Asymmetric Stretch | Strong, sharp peak[9][10] |
| ~1350 | Nitro (N-O) | Symmetric Stretch | Strong, sharp peak[9][10] |
Upon formation of the potassium salt, the broad O-H stretch from 3300-2500 cm⁻¹ will disappear, and the carboxylic C=O stretch will be replaced by a carboxylate (COO⁻) asymmetric stretch at a lower frequency (~1610-1550 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. For analysis, the potassium salt is typically dissolved in a deuterated solvent like DMSO-d₆.
¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts and Multiplicities:
| Chemical Shift (δ, ppm) | Number of Protons | Multiplicity | Assignment | Rationale |
| ~8.2 - 8.0 | 1H | dd | Ar-H | Proton ortho to the nitro group, deshielded. |
| ~7.9 - 7.7 | 1H | dd | Ar-H | Proton ortho to the carboxylate group, deshielded. |
| ~7.7 - 7.5 | 1H | t | Ar-H | Proton meta to both groups. |
| ~7.8 (broad s), ~7.5 (broad s) | 2H | Two broad singlets | -C(O)NH₂ | Amide protons, may exchange with water, often broad. |
Note: The carboxylic acid proton of the free acid would typically appear as a very broad singlet downfield, often >12 ppm.[8] Its absence is a key indicator of successful salt formation.
¹³C NMR (100 MHz, DMSO-d₆) - Expected Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | Amide C =O | Typical chemical shift for an amide carbonyl.[8] |
| ~167 | Carboxylate C OO⁻ | Typical chemical shift for a carboxylate carbon. |
| ~148 | Ar-C -NO₂ | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~120 - 140 | 5x Ar-C | Remaining five aromatic carbons, with varied shifts based on substitution. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. While analyzing the potassium salt directly can be challenging, analyzing the free acid via a soft ionization technique like Electrospray Ionization (ESI) in negative mode is highly effective. This analysis confirms the mass of the anionic component of the salt.
Expected ESI-MS Data for the Parent Acid (C₈H₆N₂O₅):
-
Mode: Negative Ion (-)
-
Calculated Exact Mass: 210.0277 g/mol [2]
-
Expected Ion: [M-H]⁻
-
Expected m/z: 209.02
This result would provide definitive confirmation of the molecular weight of the synthesized 2-(aminocarbonyl)-3-nitrobenzoic acid, thereby validating the identity of the anion in the final potassium salt product.
Safety, Handling, and Storage
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle concentrated acids (HCl) and bases (aqueous ammonia, KOH) with extreme care as they are corrosive.
-
Avoid inhalation of dust from the solid materials.[11]
Storage:
-
Store the final product in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide has detailed a reliable and reproducible two-step synthesis of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt from 3-nitrophthalic anhydride. The rationale behind the chosen synthetic strategy and specific experimental conditions has been thoroughly explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical framework employing IR, NMR, and MS has been established to ensure the unequivocal characterization and quality assessment of the final product. The methodologies and data presented herein serve as a robust resource for scientists engaged in the synthesis of pharmaceutical intermediates and related fine chemicals.
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